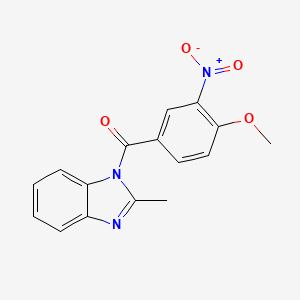
1-(3-chlorobenzyl)-4-cyclopentylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-4-cyclopentylpiperazine (CBP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBP is known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzyl)-4-cyclopentylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a weak antagonist at the 5-HT2A receptor. 1-(3-chlorobenzyl)-4-cyclopentylpiperazine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-cyclopentylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 1-(3-chlorobenzyl)-4-cyclopentylpiperazine has also been shown to reduce the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorobenzyl)-4-cyclopentylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and behavioral assays. However, 1-(3-chlorobenzyl)-4-cyclopentylpiperazine also has some limitations. It has low selectivity for its target receptors, which may lead to unwanted side effects. Additionally, its effects may vary depending on the animal model used, which may limit its translational potential.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzyl)-4-cyclopentylpiperazine. One area of interest is the development of more selective 1-(3-chlorobenzyl)-4-cyclopentylpiperazine analogs that target specific receptors. Another area of interest is the investigation of 1-(3-chlorobenzyl)-4-cyclopentylpiperazine's potential use as a therapeutic agent for the treatment of various neurological disorders. Additionally, the development of new animal models that better mimic human neurological disorders may help to better understand 1-(3-chlorobenzyl)-4-cyclopentylpiperazine's potential therapeutic effects.
Méthodes De Synthèse
1-(3-chlorobenzyl)-4-cyclopentylpiperazine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-cyclopentylpiperazine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and yields 1-(3-chlorobenzyl)-4-cyclopentylpiperazine as the major product. Other methods involve the use of different piperazine derivatives and various substituted benzyl chlorides.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-4-cyclopentylpiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(3-chlorobenzyl)-4-cyclopentylpiperazine has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders such as schizophrenia, anxiety, and depression.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-cyclopentylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZCISUTDXZSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-4-cyclopentylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5733409.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)
![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)
![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)
